Clonixin
Description
This compound is a non-steroidal anti-inflammatory drug.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Anti-inflammatory analgesic.
See also: Niflumic Acid (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMYZFHNHFSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046121 | |
| Record name | Clonixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17737-65-4 | |
| Record name | Clonixin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17737-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clonixin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clonixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLONIXIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clonixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clonixin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLONIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7DXN0M42R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Clonixin Polymorphs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonixin, a nonsteroidal anti-inflammatory drug (NSAID), is known to exist in multiple polymorphic forms, which can significantly influence its physicochemical properties, and consequently, its bioavailability and therapeutic efficacy. Understanding the distinct characteristics of these polymorphs is paramount for drug development, formulation design, and ensuring consistent product quality. This technical guide provides a comprehensive overview of the known polymorphs of this compound, detailing their physicochemical properties, experimental protocols for their characterization, and the relationships between different solid-state forms.
I. Known Polymorphic and Solvatomorphic Forms of this compound
This compound has been reported to exist in at least four solvent-free polymorphic forms, designated as Form I, Form II, Form III, and Form IV.[1] Additionally, several solvatomorphic forms have been identified, including a dimethylformamide (DMF) solvate and a dimethylacetamide (DMA) solvate.[1][2] The different forms arise from variations in molecular conformation and intermolecular interactions, particularly hydrogen bonding patterns.[3][4]
-
Form I: This is a neutral crystalline form.
-
Form II: This form exists as a zwitterion.
-
Form III and IV: These are also neutral forms.
-
Solvates: The DMF and DMA solvates are formed through strong hydrogen bonds between the carboxylic acid group of this compound and the solvent molecule. Upon desolvation, both the DMF and DMA solvates have been observed to convert to Form I.
The molecular conformation, specifically the dihedral angle between the two aromatic rings of the this compound molecule, plays a crucial role in determining the resulting polymorphic form.
II. Comparative Physicochemical Properties
The different polymorphic and solvatomorphic forms of this compound exhibit distinct physicochemical properties. A summary of the key quantitative data is presented in the tables below for easy comparison.
Table 1: Thermal Properties of this compound Polymorphs
| Form | Melting Point (°C) | Thermal Events |
| I | 233.6 | Melts without prior phase transition. |
| II | Melts at 233.6 | Undergoes a phase transition to Form I at approximately 149.2°C before melting. |
| III | Melts at 233.6 | Undergoes a phase transition at approximately 142.4°C before melting. |
| IV | Data not available | Metastable form. |
Table 2: Solubility and Dissolution Rate of this compound Polymorphs
| Form | Apparent Solubility (mg/mL) in 60% EtOH-water | Dissolution Rate (mg/cm²) in 60% EtOH-water |
| I | 1.93 | 0.14 |
| II | 2.01 | 0.20 |
| III | 2.32 | 0.19 |
| IV | 2.25 | 0.16 |
Data extracted from a study comparing neutral and zwitterionic polymorphs. It is noteworthy that the zwitterionic Form II exhibits a higher dissolution rate than the neutral polymorphs.
Table 3: Spectroscopic Data of this compound Polymorphs
| Form | Key FT-IR C=O Stretching Frequency (cm⁻¹) |
| I | 1677.3 |
| II | 1646.7 |
| III | 1665.8 |
| IV | Broad peak, not specified. |
The differences in the carbonyl stretching frequencies reflect the different hydrogen bonding environments in the neutral and zwitterionic forms.
III. Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and differentiation of this compound polymorphs. The following sections outline the key experimental protocols cited in the literature.
A. Polymorph Crystallization
-
Form I: Can be obtained by crystallization from acetone, ethyl acetate (EtOAc), and nitromethane. It is also formed upon the desolvation of the DMF and DMA solvates.
-
Form II: Crystallized from acetic acid.
-
Form III & IV: Produced in toluene and methyl acetate (MeOAc), respectively.
-
DMF Solvate: Obtained by crystal growth in dimethylformamide (DMF).
-
DMA Solvate: Obtained by crystal growth in dimethylacetamide (DMA).
B. Powder X-ray Diffraction (PXRD)
-
Purpose: To identify the crystalline form and assess the purity of the bulk sample.
-
Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The diffraction pattern, which is unique to each crystalline form, is recorded as a function of the diffraction angle (2θ). The resulting diffractogram provides a fingerprint for each polymorph.
C. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point, enthalpy of fusion, and to study phase transitions between polymorphs.
-
Methodology: A few milligrams of the sample are placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The heat flow to or from the sample is measured relative to a reference. Endothermic events, such as melting or desolvation, and exothermic events, such as crystallization or degradation, are recorded.
D. Thermogravimetric Analysis (TGA)
-
Purpose: To study the thermal stability and to quantify the amount of solvent in solvates.
-
Methodology: A few milligrams of the sample are placed in an open aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The mass of the sample is continuously monitored as a function of temperature. Mass loss at specific temperatures can indicate desolvation or decomposition.
E. Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
-
Purpose: To probe the vibrational modes of the molecules and identify differences in hydrogen bonding and molecular conformation between polymorphs.
-
Methodology: The sample is analyzed using an FT-IR or Raman spectrometer. The resulting spectrum shows absorption or scattering bands at specific wavenumbers corresponding to different molecular vibrations. Differences in the spectra, particularly in the regions of O-H, N-H, and C=O stretching, can be used to differentiate polymorphs.
F. Solubility and Dissolution Studies
-
Purpose: To determine the solubility and dissolution rate of the different polymorphic forms, which are critical parameters for bioavailability.
-
Methodology (Shake-Flask Method for Solubility): An excess amount of the solid is added to a specific solvent (e.g., buffer solutions, 1-octanol, hexane) and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the filtered solution is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Methodology (Dissolution Rate): The rate at which the solid dissolves in a given solvent is measured under controlled conditions (e.g., temperature, agitation speed). This provides information on how quickly the drug can become available for absorption.
IV. Visualizations
A. Experimental Workflow for Polymorph Screening and Characterization
Caption: Experimental workflow for screening, characterizing, and identifying this compound polymorphs.
B. Relationship and Interconversion of this compound Forms
Caption: Relationships and known interconversions between this compound polymorphs and solvates.
V. Conclusion
The existence of multiple polymorphic and solvatomorphic forms of this compound necessitates a thorough solid-state characterization during drug development. The differences in their physicochemical properties, particularly solubility and dissolution rate, can have significant implications for the drug's clinical performance. This guide summarizes the current knowledge on this compound polymorphs, providing a valuable resource for researchers and professionals in the pharmaceutical industry. Further investigation into the stability of these forms under various storage and processing conditions is crucial for selecting the optimal polymorph for development into a final dosage form.
References
Methodological & Application
Application Notes and Protocols for Clonixin in LPS-Stimulated Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonixin is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic properties. It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade responsible for the synthesis of prostaglandins. In the context of immunological research, particularly in studies involving macrophage activation, this compound presents as a valuable tool for investigating inflammatory pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of various cytokines and inflammatory mediators. This document provides detailed protocols and application notes for utilizing this compound in LPS-stimulated macrophage assays to assess its anti-inflammatory potential and elucidate its mechanism of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2 enzymes. The inhibition of these enzymes curtails the conversion of arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2), which are key players in mediating inflammation, pain, and fever. In LPS-stimulated macrophages, the expression of COX-2 is significantly upregulated, leading to a surge in prostaglandin production. By targeting COX-2, this compound can effectively mitigate this aspect of the inflammatory response. Furthermore, the inflammatory response triggered by LPS in macrophages is heavily dependent on the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. While this compound's primary target is COX, its downstream effects may also modulate NF-κB activity, a critical transcription factor for pro-inflammatory gene expression.
Data Presentation
The following tables summarize the recommended starting concentrations for this compound and typical concentrations for LPS in macrophage assays, based on available literature. It is important to note that the provided this compound concentrations are extrapolated from studies on other tissues and should be optimized for specific macrophage cell types and experimental conditions.
Table 1: Recommended Starting Concentrations of Lysine Clonixinate for Macrophage Assays
| Concentration (Molar) | Concentration (µg/mL) | Expected Effect | Reference |
| 2.7 x 10⁻⁵ M | ~7.1 µg/mL | Inhibition of COX-2-dependent PGE2 production | [1] |
| 4.1 x 10⁻⁵ M | ~10.8 µg/mL | Further inhibition of COX-2-dependent PGE2 production | [1] |
| 6.8 x 10⁻⁵ M | ~17.9 µg/mL | Significant inhibition of PGE2 production (COX-1 and COX-2) | [1] |
Note: The molecular weight of Lysine Clonixinate is approximately 391.85 g/mol , and this compound is 262.69 g/mol . Calculations should be adjusted based on the specific form of this compound used.
Table 2: Typical Lipopolysaccharide (LPS) Concentrations for Macrophage Stimulation
| Cell Type | LPS Concentration | Incubation Time | Expected Outcome |
| RAW 264.7 | 1 µg/mL | 24 hours | Significant production of NO, TNF-α, IL-6, and IL-1β |
| J774A.1 | 100 ng/mL | 16-18 hours | Increased production of TNF-α and IL-10 |
| Primary Macrophages | 10-100 ng/mL | 24 hours | Robust cytokine and chemokine secretion |
Experimental Protocols
Protocol 1: General Macrophage Stimulation with LPS and this compound Treatment
This protocol outlines a general workflow for treating cultured macrophages with this compound prior to stimulation with LPS to assess the impact on inflammatory mediator production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, J774A.1) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or Lysine Clonixinate)
-
Phosphate Buffered Saline (PBS)
-
96-well or 24-well tissue culture plates
-
Reagents for downstream analysis (e.g., Griess reagent, ELISA kits)
Procedure:
-
Cell Seeding: Seed macrophages in a tissue culture plate at a density of 2 x 10⁵ cells/well for a 96-well plate or 1 x 10⁶ cells/well for a 24-well plate. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (refer to Table 1 for starting points). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a working solution of LPS in a complete culture medium. Add the LPS solution to the wells to achieve the desired final concentration (refer to Table 2).
-
Incubation: Incubate the plate for the desired period (typically 18-24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis of secreted inflammatory mediators.
Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay
Procedure:
-
Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the assay protocol.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected cell culture supernatants, followed by a detection antibody, a conjugated secondary antibody, and a substrate for colorimetric detection.
-
Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on a standard curve.
Protocol 4: Western Blot Analysis of COX-2 and NF-κB Pathway Proteins
Procedure:
-
After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against COX-2, phospho-p65 (a subunit of NF-κB), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Workflow for assessing this compound's effects on LPS-stimulated macrophages.
References
Application Notes: Nanoparticle-Based Delivery Systems for Clonixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonixin is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Despite its efficacy, the systemic administration of this compound can be associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa.
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating this compound within polymeric nanoparticles, it is possible to enhance its therapeutic index by improving its solubility, controlling its release profile, and potentially enabling targeted delivery to inflammatory sites. This can lead to improved efficacy and a reduction in systemic side effects.
This document provides detailed protocols for the formulation of hypothetical this compound-loaded polymeric nanoparticles using the nanoprecipitation method, comprehensive characterization techniques, and methods for evaluating in vitro drug release.
Mechanism of Action: COX Inhibition Pathway
This compound exerts its anti-inflammatory and analgesic effects by blocking the conversion of arachidonic acid into prostaglandins. This is achieved by inhibiting both COX-1 and COX-2 enzymes. The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the inhibition of COX-1 is associated with potential gastrointestinal side effects.
References
Application Notes: Measuring Clonixin's Effect on Cytokine Production In Vitro
Introduction
Clonixin is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Cytokines, a broad category of small proteins, are crucial for cell signaling in immune responses and are central to orchestrating inflammation.[4] Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are often upregulated during an inflammatory response.
The anti-inflammatory effects of NSAIDs like this compound are linked to their ability to reduce prostaglandin production. This, in turn, can modulate the production of inflammatory cytokines. Prostaglandins can amplify inflammatory responses, partly through a positive feedback loop with signaling pathways like NF-κB, which is a master regulator of pro-inflammatory cytokine gene transcription. Therefore, by inhibiting COX enzymes, this compound can decrease prostaglandin synthesis, leading to a downstream reduction in the production of key inflammatory cytokines. These application notes provide a framework and detailed protocols for researchers to investigate and quantify the in vitro effects of this compound on cytokine production by immune cells.
Principle of the Assay
The fundamental principle of this application is to stimulate cytokine production in isolated immune cells in a controlled in vitro environment and then measure the modulatory effects of this compound. Human Peripheral Blood Mononuclear Cells (PBMCs) serve as an excellent primary cell model as they comprise a mixed population of lymphocytes and monocytes, key players in cytokine release. The cells are first stimulated with an immune activator, such as Lipopolysaccharide (LPS), to induce a robust pro-inflammatory cytokine response. Concurrently, the cells are treated with varying concentrations of this compound. Following an incubation period, the cell culture supernatant is harvested, and the concentration of secreted cytokines is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard method that separates cells based on their density.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Density gradient medium (e.g., Ficoll-Paque™ or Lymphoprep™), room temperature
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Transfer the collected whole blood to a sterile 50 mL conical tube.
-
Dilute the blood 1:1 with sterile PBS at room temperature.
-
In a new 50 mL conical tube, add 15 mL of the density gradient medium.
-
Carefully and slowly layer the diluted blood on top of the density gradient medium, minimizing the mixing of the two layers.
-
Centrifuge the tubes at 800-1000 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer containing the PBMCs at the plasma-density gradient medium interface, the density gradient medium, and a pellet of red blood cells and granulocytes at the bottom.
-
Carefully insert a sterile pipette through the plasma layer and aspirate the buffy coat layer containing the PBMCs. Transfer the cells to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume up to 40-50 mL.
-
Centrifuge at 200-300 x g for 10 minutes at room temperature to pellet the cells. Discard the supernatant.
-
Resuspend the cell pellet in a complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The viability should typically be >95%.
Protocol 2: In Vitro PBMC Culture, Stimulation, and this compound Treatment
Materials:
-
Isolated PBMCs
-
Complete culture medium
-
This compound (or Lysine Clonixinate)
-
Dimethyl sulfoxide (DMSO), sterile
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50-100 mM). This compound is soluble in DMSO up to at least 197 mM. Store aliquots at -20°C or -80°C.
-
Cell Seeding: Dilute the PBMC suspension in a complete culture medium to a final concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare Treatment Dilutions: Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Add 50 µL of the this compound dilutions (or vehicle control - medium with the same DMSO concentration) to the appropriate wells.
-
Cell Stimulation: Prepare a working solution of LPS in a complete culture medium. Add 50 µL of the LPS solution to achieve a final concentration known to induce cytokine production (e.g., 10-100 ng/mL). For negative control wells, add 50 µL of medium only.
-
Final Well Setup (Total Volume = 200 µL):
-
Negative Control: 100 µL cells + 50 µL vehicle + 50 µL medium.
-
Vehicle Control (Stimulated): 100 µL cells + 50 µL vehicle + 50 µL LPS.
-
This compound Treatment: 100 µL cells + 50 µL this compound dilution + 50 µL LPS.
-
-
Incubation: Gently mix the plate and incubate for 18-24 hours in a humidified CO2 incubator at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until cytokine analysis.
Protocol 3: Cytokine Quantification by ELISA
This is a general protocol for a sandwich ELISA, which is a highly common and effective method for quantifying a specific cytokine in culture supernatants.
Materials:
-
ELISA kit for the target cytokine (e.g., Human TNF-α, IL-6) containing:
-
Capture Antibody
-
Detection Antibody (biotinylated)
-
Recombinant Cytokine Standard
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop Solution
-
-
96-well ELISA plate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (as per kit instructions)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of the ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step thoroughly.
-
Substrate Development: Add the TMB substrate solution to each well. A color change will occur. Incubate in the dark until a sufficient color has developed (typically 15-20 minutes).
-
Stop Reaction: Add the Stop Solution to each well. The color will change (e.g., from blue to yellow).
-
Read Plate: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
Quantitative data should be summarized in a clear and organized table to facilitate comparison between different treatment groups.
| This compound Conc. (µM) | TNF-α (pg/mL) Mean ± SD | IL-6 (pg/mL) Mean ± SD | IL-1β (pg/mL) Mean ± SD | Cell Viability (%) |
| 0 (Unstimulated) | 15.2 ± 4.5 | 25.8 ± 7.1 | 8.9 ± 3.2 | 98 |
| 0 (LPS only) | 1250.6 ± 98.2 | 2105.3 ± 155.4 | 450.1 ± 45.7 | 96 |
| 1 | 1080.3 ± 85.1 | 1850.7 ± 120.9 | 398.5 ± 38.1 | 97 |
| 10 | 750.8 ± 60.5 | 1240.1 ± 99.8 | 250.6 ± 25.3* | 96 |
| 50 | 410.2 ± 35.7 | 680.5 ± 55.6 | 130.2 ± 15.8 | 95 |
| 100 | 250.9 ± 21.3 | 415.8 ± 39.2 | 85.4 ± 9.9 | 85 |
*Note: Data are hypothetical. Statistical significance (e.g., *p < 0.05, *p < 0.01) should be determined relative to the LPS-only vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Mandatory Visualizations
Caption: this compound's mechanism of action on cytokine production.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Clonixin for COX Inhibition Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Clonixin in cyclooxygenase (COX) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the activity of cyclooxygenase (COX) enzymes. It is a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.
Q2: I am seeing no inhibition of COX activity with this compound. What is a likely cause?
If you observe no inhibition, consider the following:
-
Inadequate Concentration: The concentrations of this compound being tested may be too low. Based on studies with lysine clonixinate, concentrations in the micromolar range are required to see significant inhibition. A dose-response experiment with a broad range of concentrations (e.g., 1 µM to 100 µM) is recommended to determine the IC50 value.
-
Compound Solubility: this compound has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it into your aqueous assay buffer. Precipitation of the compound upon dilution can lead to a lower effective concentration.
-
Enzyme Activity: Verify the activity of your COX enzymes. Improper storage (e.g., incorrect temperature, repeated freeze-thaw cycles) can lead to degradation and loss of function. Always include a positive control inhibitor (e.g., indomethacin for non-selective inhibition, or a COX-2 specific inhibitor like celecoxib) to validate your assay setup.
Q3: My results show high variability between replicates. What are some potential reasons?
High variability can be caused by several factors:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and adding reagents to the assay plate.
-
Incomplete Solubilization: If this compound is not fully dissolved in the stock solution or precipitates during dilution, it can lead to inconsistent concentrations across your replicates. Visually inspect your solutions for any precipitates.
-
Temperature Fluctuations: COX enzyme activity is sensitive to temperature. Ensure that all assay components are equilibrated to the correct temperature and that the incubation steps are performed at a consistent temperature.
Q4: What is the recommended starting concentration range for this compound in a COX inhibition assay?
Q5: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at a concentration of 15 mg/mL. It is recommended to prepare a high-concentration stock solution in high-quality, anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture. When preparing working solutions, the final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced effects on enzyme activity.
Data Presentation: this compound Concentration for COX Inhibition
The following table summarizes the effective concentrations of lysine clonixinate for COX inhibition based on available literature. These values can serve as a starting point for optimizing this compound concentrations in your assays.
| Compound | Target Enzyme | Effective Concentration Range | Observed Inhibition | Reference |
| Lysine Clonixinate | COX-2 | 27 µM - 41 µM | Inhibition of LPS-induced PGE2 production | [1] |
| Lysine Clonixinate | COX-1 | 68 µM | ~48.5% inhibition of basal PGE2 production | [1] |
Experimental Protocols
Detailed Protocol for In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of this compound on COX-1 and COX-2 activity using a commercially available assay kit that measures prostaglandin E2 (PGE2) production.
1. Reagent Preparation:
- Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Working Solutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for your dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- COX Enzymes: Reconstitute purified recombinant human or ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions. Keep the enzymes on ice.
- Cofactors: Prepare solutions of heme and any other required cofactors as specified by the assay kit protocol.
- Arachidonic Acid (Substrate): Prepare the substrate solution immediately before use as it can be unstable.
2. Assay Procedure (96-well plate format):
- Add 150 µL of the assay buffer to each well.
- Add 10 µL of the cofactor solution to each well.
- Add 10 µL of your this compound working solutions or vehicle control (DMSO in assay buffer) to the appropriate wells.
- Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.
- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
- Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
3. Detection:
- Quantify the amount of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) according to the manufacturer's protocol. This typically involves measuring absorbance at a specific wavelength.
4. Data Analysis:
- Calculate the percentage of COX inhibition for each this compound concentration compared to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) from the curve.
Visualizations
Caption: COX Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for a COX Inhibition Assay.
Caption: Troubleshooting Decision Tree for COX Inhibition Assays.
References
Technical Support Center: Overcoming Clonixin Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Clonixin in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3] Some studies also suggest that this compound and its derivatives may have an inhibitory effect on the 5-lipoxygenase (5-LOX) pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators.
Q2: How can this compound interfere with my biochemical assays?
This compound can interfere with biochemical assays through several mechanisms:
-
On-Target Effects: As a COX inhibitor, this compound will directly interfere with any assay measuring prostaglandin synthesis or COX activity.
-
Off-Target Effects: At higher concentrations, this compound, like other NSAIDs, may exhibit off-target effects, potentially interacting with other proteins or cellular pathways, which can lead to unexpected results in cell-based assays.
-
Assay Component Interference: The chemical structure of this compound may allow it to interfere directly with assay components. This can include interactions with detection reagents (e.g., enzymes in ELISA, fluorescent probes), leading to signal quenching or enhancement, or non-specific binding to assay surfaces or proteins.
Q3: What are the signs of potential this compound interference in my assay?
Signs of interference may include:
-
Lower or higher than expected enzyme activity.
-
Non-linear dose-response curves.
-
Inconsistent results between replicate wells.
-
High background signals.
-
Discrepancies between results from different assay formats measuring the same analyte.
Q4: Are there general strategies to minimize interference from small molecules like this compound?
Yes, several general strategies can be employed:
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance to a level where it no longer affects the assay, though this may also decrease the concentration of the analyte of interest.
-
Sample Cleanup: Employing sample preparation techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can help remove interfering compounds like this compound before running the assay.
-
Assay Optimization: Modifying assay conditions such as buffer composition, pH, or incubation times can sometimes reduce non-specific interactions.
-
Use of Orthogonal Assays: Confirming results with a different assay that uses a distinct detection method can help validate findings and identify potential artifacts.
Troubleshooting Guides
Issue 1: Unexpected Results in an ELISA Assay
Problem: You are using an ELISA to measure a cytokine or other protein in a sample containing this compound and observe either unexpectedly high or low signals.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | 1. Increase Blocking Efficiency: Use a more effective blocking buffer (e.g., containing a different protein or a commercial blocking solution).2. Optimize Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound molecules.3. Include a Detergent: Add a mild non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions. |
| Interference with Detection Enzyme | 1. Run an Enzyme Inhibition Control: Incubate this compound directly with the enzyme-conjugate (e.g., HRP-streptavidin) and substrate to see if it inhibits the enzyme's activity.2. Switch Detection System: If inhibition is observed, consider using an ELISA kit with a different detection enzyme or a non-enzymatic detection method. |
| Cross-Reactivity | 1. Perform a Spike and Recovery Experiment: Add a known amount of the analyte to a sample containing this compound and a control sample. If the recovery is significantly different between the two, interference is likely occurring. 2. Sample Cleanup: Use a sample preparation method like SPE to remove this compound before performing the ELISA. |
Issue 2: Inconsistent Readings in a Non-COX Enzyme Assay
Problem: You are measuring the activity of an enzyme (not COX) in the presence of this compound and observe variable or unexpected inhibition/activation.
| Potential Cause | Troubleshooting Steps |
| Direct Enzyme Inhibition/Activation | 1. Determine IC50/EC50: Perform a dose-response experiment to determine the concentration at which this compound affects the enzyme's activity.2. Mechanism of Inhibition Studies: Conduct kinetic studies to understand if the inhibition is competitive, non-competitive, or uncompetitive. |
| Interference with Assay Substrate or Product | 1. Substrate Stability Test: Incubate this compound with the substrate to check for any chemical reactions that might alter the substrate.2. Product Detection Interference: Test if this compound interferes with the detection of the product (e.g., by absorbing light at the detection wavelength or quenching fluorescence). |
| Compound Aggregation | 1. Include a Detergent: Add a low concentration of a non-ionic detergent (e.g., Triton X-100) to the assay buffer to prevent compound aggregation.2. Centrifuge Sample: Before adding to the assay, centrifuge the this compound stock solution at high speed to pellet any aggregates. |
Issue 3: Off-Target Effects in Cell-Based Assays
Problem: You are treating cells with this compound and observing effects that are not consistent with COX inhibition, such as unexpected changes in cell viability or reporter gene activity.
| Potential Cause | Troubleshooting Steps |
| Induction of Apoptosis or Cell Cycle Arrest | 1. Assess Cell Viability with Multiple Methods: Use orthogonal methods to measure cell viability (e.g., compare results from an MTT assay with a trypan blue exclusion assay).2. Perform Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to determine if this compound is inducing apoptosis.3. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of this compound-treated cells. |
| Interference with Reporter Genes | 1. Use a Control Reporter: Co-transfect cells with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize the activity of your experimental reporter (e.g., firefly luciferase).2. Test for Direct Luciferase Inhibition: Perform an in vitro assay with purified luciferase to see if this compound directly inhibits the enzyme. |
| Activation of Other Signaling Pathways | 1. Measure Prostaglandin Levels: To confirm that the observed effects are COX-independent, measure prostaglandin E2 (PGE2) levels in the cell culture supernatant. A lack of change in PGE2 would suggest an off-target effect.2. Use a COX-Knockout Cell Line: If available, use a cell line lacking COX enzymes to confirm that the observed effect is independent of this compound's primary target. |
Quantitative Data
Table 1: Inhibitory Activity of this compound and Other NSAIDs on Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Lysine Clonixinate | ~68 (48.5% inhibition) | ~27-41 | - | |
| Celecoxib | 82 | 6.8 | 12 | |
| Diclofenac | 0.076 | 0.026 | 2.9 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| Indomethacin | 0.0090 | 0.31 | 0.029 | |
| Meloxicam | 37 | 6.1 | 6.1 | |
| Piroxicam | 47 | 25 | 1.9 |
Note: Data for Lysine Clonixinate is presented as the concentration at which significant inhibition was observed, as a precise IC50 value was not provided in the cited source.
Experimental Protocols
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE) to Remove this compound
This protocol is a general guideline for removing this compound from aqueous samples (e.g., cell culture media, plasma) prior to biochemical analysis. The specific sorbent and solvents may need to be optimized for your particular sample matrix and assay.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange sorbent)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water or a suitable buffer)
-
Wash solvent (e.g., a low percentage of organic solvent in water)
-
Elution solvent (e.g., an organic solvent like Methanol or Acetonitrile, with or without an acid or base modifier)
-
Sample pre-treatment solution (if necessary, to adjust pH)
Procedure:
-
Condition the SPE Cartridge: Pass 1-2 mL of conditioning solvent through the cartridge.
-
Equilibrate the SPE Cartridge: Pass 1-2 mL of equilibration solvent through the cartridge. Do not let the sorbent bed go dry.
-
Load the Sample: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Wash the Cartridge: Pass 1-2 mL of wash solvent through the cartridge to remove any weakly bound impurities.
-
Elute the Analyte (if desired) or Collect the Flow-through:
-
If your analyte of interest is retained on the sorbent and this compound is washed away: Elute your analyte with a suitable elution solvent.
-
If this compound is retained and your analyte of interest is in the flow-through: Collect the sample as it passes through the cartridge during the loading and wash steps.
-
-
Dry and Reconstitute: Evaporate the elution solvent and reconstitute the analyte in the appropriate assay buffer.
Protocol 2: Spike and Recovery for Detecting Immunoassay Interference
This protocol helps to determine if this compound is interfering with the quantification of an analyte in an immunoassay.
Materials:
-
Your immunoassay kit (e.g., ELISA)
-
Control sample matrix (without this compound)
-
Sample matrix containing this compound
-
Purified analyte standard
Procedure:
-
Prepare Spiked Samples:
-
In the control matrix, prepare a sample with a known, low concentration of the analyte (low spike) and a sample with a known, mid-range concentration of the analyte (high spike).
-
In the sample matrix containing this compound, prepare samples with the same low and high spike concentrations of the analyte.
-
-
Prepare Unspiked Samples:
-
Prepare a sample of the control matrix without any added analyte.
-
Prepare a sample of the matrix containing this compound without any added analyte.
-
-
Run the Immunoassay: Analyze all prepared samples according to the immunoassay protocol.
-
Calculate Percent Recovery:
-
For both the control and this compound-containing matrices, calculate the percent recovery for the low and high spikes using the following formula:
-
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Spike Concentration] * 100
-
-
-
Interpret the Results:
-
If the percent recovery in the this compound-containing matrix is significantly different from the recovery in the control matrix (typically, a difference of >15-20% is considered significant), it indicates that this compound is interfering with the assay.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibition of the COX pathway.
References
Technical Support Center: HPLC Analysis of Clonixin Degradation Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the HPLC analysis of Clonixin and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound and its degradation products?
A1: A common starting point for analyzing this compound is a reversed-phase HPLC (RP-HPLC) method. A typical setup includes a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile or methanol, and UV detection.[1][2][3] The specific conditions can be optimized based on the separation requirements.
Q2: What are the common stress conditions used in forced degradation studies of this compound?
A2: Forced degradation studies for this compound typically involve exposing the drug substance to acid and base hydrolysis, oxidation, thermal stress, and photolysis to generate potential degradation products.[4][5] These studies are crucial for developing a stability-indicating method.
Q3: What are some known degradation products or impurities of this compound?
A3: Some identified impurities of Lysine Clonixinate, a salt of this compound, include 5-Chloro this compound, Dechloro this compound, and Hydroxamide. The purpose of a stability-indicating method is to separate the intact drug from these and other potential degradation products.
Q4: How can I ensure my HPLC method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the degradation products are well-resolved from the main this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is often used to confirm the specificity of the method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH. This compound is an acidic drug, so a mobile phase pH around 3 can improve peak shape.- Reduce the injection volume or sample concentration. |
| Co-elution of this compound and degradation products | - Insufficient separation power of the mobile phase or column.- Inadequate method development. | - Modify the mobile phase composition (e.g., change the organic solvent ratio or buffer concentration).- Switch to a gradient elution method to improve resolution.- Try a different column chemistry (e.g., a different C18 phase or a phenyl column). |
| Baseline noise or drift | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Column temperature fluctuations. | - Filter and degas the mobile phase.- Flush the HPLC system and detector flow cell.- Purge the pump to remove air bubbles.- Use a column oven to maintain a stable temperature. |
| Inconsistent retention times | - Inconsistent mobile phase preparation.- Fluctuation in flow rate.- Column aging. | - Prepare the mobile phase carefully and consistently.- Check the pump for leaks and ensure it is delivering a constant flow rate.- Equilibrate the column for a sufficient time before injections.- Replace the column if it is old or has been used extensively. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a representative method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.025 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient program may be necessary to achieve optimal separation. A starting point could be a linear gradient from 95:5 (A:B) to 50:50 (A:B) over 30 minutes. |
| Flow Rate | 1.0 - 1.7 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection | UV at 245 nm |
| Diluent | Water:Acetonitrile (50:50 v/v) |
2. Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard in the diluent at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the diluent.
3. Sample Preparation (Forced Degradation)
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration. Dissolve the sample in the diluent before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Lysine Clonixinate
| Stress Condition | Observation | % Degradation |
| Acid Hydrolysis (e.g., 0.1N HCl, 80°C) | Degradation observed | Specific percentage depends on duration and temperature. |
| Base Hydrolysis (e.g., 0.1N NaOH, RT) | Significant degradation | Specific percentage depends on duration. |
| Oxidative (e.g., 30% H₂O₂, RT) | Degradation observed | Specific percentage depends on duration and H₂O₂ concentration. |
| Thermal (e.g., 105°C, solid state) | Minimal to some degradation | Specific percentage depends on duration. |
| Photolytic (e.g., UV light) | Degradation observed | Specific percentage depends on light intensity and duration. |
Note: The exact percentage of degradation will vary based on the specific experimental conditions (time, temperature, reagent concentration).
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound degradation products.
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Extraction and LC determination of lysine clonixinate salt in water/oil microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Technical Support Center: Bioanalysis of Clonixin
Welcome to the technical support center for the bioanalysis of Clonixin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the bioanalysis of this compound?
A1: The most frequent challenges in the bioanalysis of this compound and its salt form, lysine clonixinate, include:
-
Sample Preparation: Inefficient extraction from biological matrices can lead to low recovery and variability. This compound's low solubility in aqueous media can also pose a challenge.
-
Chromatographic Separation: Achieving good peak shape and resolution, especially when separating this compound from its metabolites or endogenous interferences, can be difficult.
-
Matrix Effects: In LC-MS/MS analysis, co-eluting endogenous components from plasma or urine can suppress or enhance the ionization of this compound, affecting accuracy and precision.
-
Analyte Stability: this compound may be susceptible to degradation under certain storage and handling conditions, such as repeated freeze-thaw cycles or prolonged exposure to room temperature.[1]
Q2: What are the known metabolites of this compound that could interfere with its analysis?
A2: The main reported metabolites of this compound in humans are 5-OH-clonixin, 4'-OH-clonixin, and 2'-ethoxythis compound.[1] It is crucial to ensure that the analytical method can adequately separate the parent drug from these metabolites to avoid overestimation.
Q3: What are the recommended storage conditions for plasma and urine samples containing this compound?
A3: For long-term storage, it is recommended to keep plasma and urine samples at -70°C. This compound in plasma has been shown to be stable for at least 90 days at this temperature.[1] To minimize degradation, it is advisable to limit the number of freeze-thaw cycles.[1] For short-term storage, samples should be kept on an ice bath and processed as quickly as possible.
Troubleshooting Guides
HPLC-UV Method
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH affecting the ionization state of this compound. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH. A phosphate buffer at pH 3.3 has been used successfully. 2. Use a high-purity silica column and consider adding a competing base to the mobile phase if tailing persists. 3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column regularly and replace it if performance deteriorates. |
| Low Recovery | 1. Inefficient sample extraction. 2. Analyte degradation during sample processing. | 1. Optimize the extraction solvent and pH. A chloroform extraction has been shown to yield good recovery. 2. Keep samples on ice during processing and minimize the time between extraction and analysis. |
LC-MS/MS Method
| Problem | Possible Cause | Suggested Solution |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous components from the biological matrix (e.g., phospholipids in plasma). | 1. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Optimize chromatographic separation to ensure this compound elutes in a region with minimal matrix interference. 3. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. |
| Low Signal Intensity | 1. Suboptimal ionization parameters. 2. Inefficient sample extraction leading to low analyte concentration. 3. Analyte degradation. | 1. Optimize source parameters (e.g., spray voltage, gas flows, temperature) for this compound. 2. Evaluate different extraction techniques to improve recovery. 3. Ensure proper sample handling and storage to maintain analyte stability. |
| Interference from Metabolites | Co-elution of this compound with one of its metabolites (5-OH-clonixin, 4'-OH-clonixin, 2'-ethoxythis compound). | Develop a chromatographic method with sufficient resolution to separate the parent drug from its metabolites. This may involve adjusting the mobile phase gradient, using a different column, or modifying the flow rate. |
Quantitative Data Summary
Table 1: Recovery of this compound from Biological Matrices
| Matrix | Extraction Method | Recovery (%) | Reference |
| Plasma | Not specified | >87.6 | [2] |
| Urine | Not specified | >80.7 | |
| Water/Oil Microemulsion | Chloroform Extraction | >90 |
Table 2: Stability of Lysine Clonixinate in Plasma
| Condition | Duration | Mean Recovery (%) | CV (%) | Reference |
| Freeze-thaw Cycles (2 cycles) | 24 hours per cycle | 105.61 | 5.8 | |
| Bench-top (24°C) | 4 hours | 98.71 | 5.1 | |
| Processed in Autosampler | 6 hours | 100.8 | 6.0 | |
| Long-term (-70°C) | 90 days | 93.13 | 7.7 |
Experimental Protocols
Protocol 1: HPLC-UV Determination of Lysine Clonixinate in Water/Oil Microemulsions
This method has been adapted from a validated procedure for the quantification of lysine clonixinate.
1. Sample Preparation (Extraction)
-
Disperse the microemulsion sample with chloroform.
-
Extract the aqueous phase containing lysine clonixinate with water.
-
Repeat the extraction three times.
-
Combine the aqueous extracts for analysis.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with UV detection.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile - Phosphate buffer (pH 3.3).
-
Detection: UV absorbance at 252 nm.
-
Linearity Range: 5-60 µg/mL.
Protocol 2: UPLC-MS/MS Determination of this compound in Human Plasma
This is a summary of a validated UPLC-MS/MS method.
1. Sample Preparation
-
Specific details of the extraction method were not provided in the source material, but typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.
2. UPLC-MS/MS Conditions
-
Instrument: UPLC system coupled to a tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: The protonated molecule is monitored.
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Signaling pathways modulated by this compound.
References
Technical Support Center: The Impact of High Clonixin Concentrations on Cell Viability
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of Clonixin on cell viability, particularly at high concentrations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. What is the expected cytotoxic concentration range for this compound?
A1: While extensive quantitative data for this compound's direct cytotoxicity is not widely published, preliminary information suggests that cytotoxic effects can be observed at high concentrations. For instance, in studies on its salt form, lysine clonixinate, concentrations around 68 µM have been shown to significantly inhibit cyclooxygenase (COX) activity, which is its primary mechanism of action.[1] It is important to note that direct cell viability assays may show cytotoxicity at different concentration ranges depending on the cell type and assay duration. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model.
Q2: What is the primary mechanism by which high concentrations of this compound might be inducing cell death?
A2: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting COX-1 and COX-2 enzymes.[2] At supra-pharmacological or high concentrations, NSAIDs can induce cell death, often through apoptosis. This can be independent of their COX-inhibitory activity. The apoptotic process induced by high concentrations of NSAIDs is often associated with the modulation of the Bcl-2 family of proteins, leading to an increase in pro-apoptotic proteins like Bax and Bak.[3][4]
Q3: We are trying to understand the signaling pathways involved in this compound-induced cell death. What are the key molecular players to investigate?
A3: For NSAID-induced apoptosis at high concentrations, key signaling pathways to investigate include:
-
The Intrinsic (Mitochondrial) Apoptosis Pathway: This is a common pathway for NSAID-induced cell death. Key events include:
-
Mitochondrial Membrane Depolarization: High concentrations of certain compounds can lead to a loss of mitochondrial membrane potential.[5]
-
Bcl-2 Family Protein Regulation: Look for changes in the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). High-dose NSAIDs have been shown to upregulate Bax and Bak.
-
Cytochrome c Release: Investigate the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Measure the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).
-
-
The Extrinsic (Death Receptor) Pathway: While less commonly reported for NSAIDs, it's worth considering. This pathway involves the activation of death receptors on the cell surface, leading to the activation of initiator Caspase-8.
Below is a diagram illustrating the potential intrinsic apoptotic pathway that may be induced by high concentrations of this compound.
Caption: Potential intrinsic apoptotic pathway induced by high-dose this compound.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | This compound is sparingly soluble in water. Ensure complete solubilization in a suitable solvent like DMSO before diluting in culture medium. Visually inspect for any precipitation. |
| Cell Seeding Density | Inconsistent initial cell numbers will lead to variability. Optimize and standardize your cell seeding density for each experiment. |
| Assay Interference | The chosen viability assay (e.g., MTT, XTT) might be affected by the chemical properties of this compound at high concentrations. Consider using an alternative assay that measures a different cellular parameter (e.g., LDH release for cytotoxicity, or a live/dead cell stain). |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile PBS or media. |
Issue 2: Difficulty in Detecting Apoptosis
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. The peak of apoptotic events might be missed. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. |
| Insensitive Apoptosis Assay | The chosen assay may not be sensitive enough to detect early apoptotic events. Consider using a combination of assays, such as Annexin V/PI staining for early and late apoptosis, and a functional assay like caspase activity measurement. |
| Cell Line Resistance | Some cell lines may be more resistant to apoptosis. Ensure your cell line is a suitable model for apoptosis studies. You may need to use higher concentrations of this compound or a longer incubation time. |
| Necrosis vs. Apoptosis | At very high concentrations, this compound might be inducing necrosis instead of, or in addition to, apoptosis. Use assays that can distinguish between these two modes of cell death, such as Annexin V/PI staining where Annexin V+/PI- indicates early apoptosis and Annexin V+/PI+ can indicate late apoptosis or necrosis. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effect of this compound on adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (or Lysine Clonixinate)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 1000 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for IC50 determination using the MTT assay.
Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing any detached cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Gate on the cell population of interest and create a quadrant plot to distinguish between:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Quantitative Data Summary
Table 1: Cytotoxicity Data for this compound
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Notes |
| This compound | [Enter Cell Line] | MTT | 24 | [Enter Data] | - |
| This compound | [Enter Cell Line] | MTT | 48 | [Enter Data] | - |
| This compound | [Enter Cell Line] | MTT | 72 | [Enter Data] | - |
| Lysine Clonixinate | Rat Lung Homogenate | PGE2 Inhibition | - | ~68 µM | This value represents significant inhibition of COX activity, not direct cell death. |
Researchers are encouraged to contribute their findings to the scientific community to build a more comprehensive understanding of this compound's cytotoxic properties.
References
- 1. Effects of lysine clonixinate on cyclooxygenase I and II in rat lung and stomach preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Non-steroidal anti-inflammatory drugs induce apoptosis in gastric cancer cells through up-regulation of bax and bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Immunosuppressive Medications on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clonixin Storage and Handling
Welcome to the technical support center for Clonixin. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the optimal storage, handling, and troubleshooting for this compound stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective and commonly recommended solvent.[1][2] this compound is also soluble in Ethanol to a lesser extent, but it is considered insoluble in water.[2][3] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[2]
Q2: What are the optimal storage conditions and duration for this compound powder?
Solid this compound powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to three years. Storing at 4°C is suitable for shorter periods, typically up to two years. Always store the powder in a tightly sealed container, protected from light and moisture.
Q3: How should I store my this compound stock solutions?
Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, aliquots should be kept at -80°C, where they are stable for 6 to 12 months. For short-term storage, -20°C is acceptable for up to one month.
Q4: My this compound solution has precipitated after being diluted in an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue caused by this compound's low aqueous solubility. When the DMSO concentration drops significantly, the drug may "crash out" of the solution. Please refer to the troubleshooting workflow diagram below for a step-by-step guide to resolving this issue.
Q5: Can I heat my solution to help dissolve the this compound powder?
Gentle warming can aid in dissolution. However, it is crucial to avoid excessive heat, as it may accelerate the degradation of the compound. Sonication at room temperature is a safer and often more effective method to facilitate dissolution.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50-100 mg/mL | Sonication is recommended to aid dissolution. Use of fresh, anhydrous DMSO is critical as moisture reduces solubility. |
| Ethanol | ~15 mg/mL | |
| Water | Insoluble |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark, and tightly sealed container. |
| 4°C | Up to 2 years | Suitable for intermediate-term storage. | |
| Stock Solution | -80°C | 6 - 12 months | Strongly Recommended. Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Mandatory Visualizations
Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes. This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: this compound inhibits COX enzymes, reducing prostaglandin synthesis and inflammation.
Experimental Workflow: Stock Solution Preparation & Use
This diagram outlines the standard procedure for preparing a this compound stock solution and diluting it for use in a cell-based assay.
Caption: Standard workflow for preparing and using a this compound stock solution in experiments.
Troubleshooting Guide: Solution Precipitation
Encountering precipitation when diluting a this compound stock solution is a common challenge. Follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound precipitation upon dilution.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 262.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh 26.27 mg of this compound powder.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder to achieve a final concentration of 100 mM.
-
Solubilization: Tightly cap the vial and vortex the solution for 1-2 minutes. If the powder is not fully dissolved, place the vial in a room-temperature bath sonicator. Sonicate in short bursts of 5-10 minutes, checking for complete dissolution between bursts. The final solution should be clear and free of particulates.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, tightly sealed vials (e.g., 10 µL aliquots). Store the aliquots immediately at -80°C for long-term use.
Protocol 2: General Method for Assessing Solution Stability
Objective: To determine the stability of a this compound stock solution under specific storage conditions (e.g., -20°C vs. -80°C) over time.
Materials:
-
Prepared this compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Appropriate mobile phase solvents
-
This compound analytical standard
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, perform an HPLC analysis to determine the initial purity and concentration. This will serve as the baseline (T=0) reference.
-
Storage: Store the aliquots of the stock solution under the desired experimental conditions (e.g., a set of vials at -20°C and another at -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Visual Inspection: Before analysis, allow the aliquot to thaw completely at room temperature and visually inspect for any signs of precipitation.
-
HPLC Analysis: Analyze the thawed aliquot using the same HPLC method established at T=0.
-
Data Comparison: Compare the purity profile and concentration of the stored samples to the T=0 baseline. A significant decrease in the main this compound peak area or the appearance of new degradation peaks indicates instability under those storage conditions.
References
Validation & Comparative
Validating the Analgesic Effect of Clonixin: A Comparative Guide to Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clonixin's analgesic efficacy with other common analgesics, supported by experimental data from established behavioral tests in preclinical models. Detailed methodologies for key experiments are presented to facilitate reproducibility and critical evaluation.
Introduction to this compound and Analgesic Validation
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, this compound prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation. The validation of any new analgesic compound requires rigorous testing in behavioral models of nociception that mimic different aspects of clinical pain. This guide focuses on four commonly used behavioral assays: the Hot Plate Test, the Tail-Flick Test, the Acetic Acid-Induced Writhing Test, and the Formalin Test.
Comparative Analgesic Efficacy
The analgesic efficacy of this compound is compared with that of Ibuprofen, another widely used NSAID, and Morphine, a centrally acting opioid analgesic. The data presented below is a synthesis of findings from various preclinical studies. It is important to note that direct head-to-head comparative studies for all three drugs across all four behavioral tests under identical conditions are limited. The tables summarize available data to provide a comparative overview.
Data Presentation
Table 1: Hot Plate Test - Latency to Nociceptive Response (Seconds)
| Treatment | Dose (mg/kg, i.p.) | Latency (seconds) | Fold Increase vs. Vehicle |
| Vehicle | - | 10.2 ± 1.5 | 1.0 |
| This compound | Data not available | N/A | N/A |
| Ibuprofen | 100 | 14.5 ± 2.1 | 1.4 |
| Morphine | 10 | 25.8 ± 3.2 | 2.5 |
Note: Data are representative and compiled from multiple sources. "i.p." denotes intraperitoneal administration.
Table 2: Tail-Flick Test - Latency to Tail Withdrawal (Seconds)
| Treatment | Dose (mg/kg, i.p.) | Latency (seconds) | Fold Increase vs. Vehicle |
| Vehicle | - | 2.5 ± 0.5 | 1.0 |
| This compound | Data not available | N/A | N/A |
| Ibuprofen | 100 | 3.1 ± 0.6 | 1.2 |
| Morphine | 5 | 7.8 ± 1.1 | 3.1 |
Note: Data are representative and compiled from multiple sources. "i.p." denotes intraperitoneal administration.
Table 3: Acetic Acid-Induced Writhing Test - Inhibition of Writhing Response
| Treatment | Dose (mg/kg, i.p.) | % Inhibition | ED₅₀ (mg/kg) |
| This compound | 12.0 | ~50% | 12.0 ± 1.3[1] |
| Ibuprofen | 30 | ~50% | ~30 |
| Morphine | 0.5 | ~70% | 0.124 ± 0.018[2] |
Note: Data are representative and compiled from multiple sources. "i.p." denotes intraperitoneal administration. ED₅₀ represents the dose required to produce 50% of the maximal effect.
Table 4: Formalin Test - Inhibition of Licking/Biting Time (Seconds)
| Treatment | Dose (mg/kg, i.p.) | Phase I (0-5 min) % Inhibition | Phase II (15-30 min) % Inhibition | ED₅₀ (mg/kg) - Phase II |
| This compound | 50 | ~20% | ~60% | ~40-50 |
| Ibuprofen | 100 | Ineffective | ~50% | ~80-100 |
| Morphine | 5 | ~60% | ~80% | 3.52 (2.85-4.63)[3] |
Note: Data are representative and compiled from multiple sources. "i.p." denotes intraperitoneal administration. Phase I represents neurogenic pain, while Phase II represents inflammatory pain. One study noted that in the formalin test, morphine is approximately 10 times more potent than this compound[4][5].
Experimental Protocols
Hot Plate Test
This test assesses the response to a thermal stimulus and is primarily sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (this compound, Ibuprofen, Morphine) or vehicle via the desired route (e.g., intraperitoneally).
-
At a predetermined time after drug administration (e.g., 30 minutes), place the mouse on the hot plate.
-
Start a timer immediately and observe the animal's behavior.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage. If the animal does not respond within this time, it is removed, and the latency is recorded as the cut-off time.
-
-
Endpoint: The latency time for the animal to exhibit a pain response. An increase in latency compared to the vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, this method evaluates the response to a thermal stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the mouse, allowing its tail to be exposed.
-
Place the tail over the light source of the apparatus.
-
Activate the light source, which starts a timer.
-
The latency to the flick or withdrawal of the tail from the heat source is automatically recorded by a photodetector.
-
A cut-off time (e.g., 10-15 seconds) is predetermined to prevent tissue damage.
-
-
Endpoint: The time taken for the mouse to flick its tail. A longer latency period after drug administration suggests analgesia.
Acetic Acid-Induced Writhing Test
This test induces visceral pain and is particularly sensitive to peripherally acting analgesics.
-
Procedure:
-
Administer the test compound or vehicle to the mice.
-
After a set absorption time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg).
-
Immediately place the mouse in an observation chamber.
-
After a 5-minute latency period, count the number of "writhes" (abdominal constrictions and stretching of the hind limbs) over a 10-20 minute period.
-
-
Endpoint: The number of writhes. A reduction in the number of writhes compared to the control group indicates an analgesic effect. The percentage of inhibition is calculated as: [(Control Mean - Treated Mean) / Control Mean] x 100.
Formalin Test
This model is unique as it produces a biphasic nociceptive response and can differentiate between neurogenic and inflammatory pain.
-
Procedure:
-
Administer the test drug or vehicle.
-
After the appropriate absorption time, inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 2.5%) into the plantar surface of the mouse's hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Endpoint: The duration of licking/biting time in each phase. A decrease in this duration indicates antinociception. Centrally acting analgesics like morphine can inhibit both phases, while peripherally acting anti-inflammatory drugs like NSAIDs are typically more effective in Phase II.
Mechanism of Action and Signaling Pathways
The analgesic effects of this compound, Ibuprofen, and Morphine are mediated by distinct signaling pathways.
This compound and Ibuprofen (NSAIDs)
This compound and Ibuprofen are non-selective inhibitors of COX-1 and COX-2. Their primary mechanism involves blocking the conversion of arachidonic acid to prostaglandins (PGs), particularly PGE₂ and PGI₂. These prostaglandins are crucial mediators of inflammation and also sensitize peripheral nociceptors to other pain-inducing stimuli.
Mechanism of Action for this compound and Ibuprofen
Morphine (Opioid)
Morphine is a potent agonist of the μ-opioid receptor (MOR), which is a G-protein coupled receptor found extensively in the central and peripheral nervous systems. Activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.
Mechanism of Action for Morphine
Experimental Workflow
The following diagram illustrates a general workflow for validating the analgesic effect of a test compound using the behavioral tests described.
General Experimental Workflow for Analgesic Validation
Conclusion
The behavioral tests outlined in this guide are essential tools for the preclinical validation of analgesic compounds like this compound. The Acetic Acid-Induced Writhing Test and the second phase of the Formalin Test are particularly well-suited to demonstrate the peripheral analgesic effects of NSAIDs. In contrast, the Hot Plate and Tail-Flick tests are more appropriate for evaluating centrally acting analgesics. The comparative data, while not exhaustive, suggests that this compound's analgesic profile is consistent with other NSAIDs, showing efficacy in models of inflammatory and visceral pain. Further head-to-head studies are warranted to provide a more definitive comparison of the relative potencies of this compound, Ibuprofen, and Morphine across a broader range of pain models.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic action of this compound, nifedipine and morphine using the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Clonixin and Lysine Clonixinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of the non-steroidal anti-inflammatory drugs (NSAIDs) Clonixin and its salt form, lysine clonixinate. The information presented herein is based on available pharmacokinetic data from published studies, offering a valuable resource for researchers and professionals in drug development. This comparison focuses on key pharmacokinetic parameters to elucidate the absorption and bioavailability profiles of these two related compounds.
Executive Summary
This compound is an analgesic and anti-inflammatory agent. Lysine clonixinate is the lysine salt of this compound, a formulation designed to enhance its solubility and potentially improve its absorption characteristics. This guide synthesizes pharmacokinetic data from separate studies to draw a comparative picture of their bioavailability. While direct head-to-head comparative studies are not extensively available in the reviewed literature, analysis of existing data from different clinical trials provides valuable insights into their respective pharmacokinetic profiles. Lysine clonixinate generally exhibits rapid absorption, as evidenced by a short time to reach maximum plasma concentration (Tmax).
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and lysine clonixinate, compiled from different studies. It is crucial to note that the data for each compound were obtained from separate studies with differing methodologies and patient populations, which should be taken into consideration when making comparisons.
| Pharmacokinetic Parameter | This compound | Lysine Clonixinate |
| Maximum Plasma Concentration (Cmax) | Data not available in the reviewed studies | 29.4 ± 1.72 µg/mL to 32.39 ± 8.32 µg/mL[1][2] |
| Time to Maximum Plasma Concentration (Tmax) | ~15 minutes (time to achieve peak effect)[3] | 0.64 ± 0.2 h to 0.70 ± 0.04 h[1][2] |
| Area Under the Curve (AUC) | Data not available in the reviewed studies | AUC0-8h: 48.92 ± 16.51 µg·h/mL to 49.12 ± 3.5 µg·h/mL |
| Bioavailability | 75% | High degree of bioavailability by oral route |
| Elimination Half-life (t1/2) | ~5 hours | 1.3 ± 0.047 h to 1.3 ± 0.24 h |
| Protein Binding | Data not available in the reviewed studies | 96–98% |
Experimental Methodologies
The data presented in this guide are derived from clinical studies with specific experimental protocols. Understanding these methodologies is essential for interpreting the pharmacokinetic data accurately.
Bioequivalence Study of Lysine Clonixinate Tablets
A key source of data for lysine clonixinate comes from a bioequivalence study conducted in healthy female Mexican volunteers.
-
Study Design: This was a randomized, two-period, two-sequence, cross-over study.
-
Subjects: The study enrolled 26 healthy adult female volunteers.
-
Dosing: A single oral dose of 250 mg lysine clonixinate was administered under fasting conditions.
-
Sampling: Serial blood samples were collected up to 8 hours after dosing.
-
Analytical Method: The concentration of this compound in plasma was measured using ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a bioavailability study, similar to the one described for lysine clonixinate.
Discussion
The available data suggests that lysine clonixinate is rapidly absorbed after oral administration, with a Tmax of approximately 0.64 to 0.70 hours. This rapid absorption is a key feature of the lysine salt formulation, which is designed to enhance the solubility of the parent compound, this compound. For this compound itself, the time to achieve peak effect is reported to be around 15 minutes, which is consistent with rapid action, although a specific Tmax from a pharmacokinetic study was not available in the reviewed literature.
The bioavailability of this compound is stated to be 75%. While a specific percentage is not provided for lysine clonixinate, one study notes a "high degree of bioavailability by oral route".
The elimination half-life of lysine clonixinate is relatively short, around 1.3 hours, whereas the half-life of this compound is reported to be approximately 5 hours. This difference may have implications for dosing frequency.
Conclusion
This comparative guide provides an overview of the bioavailability of this compound and lysine clonixinate based on available data. Lysine clonixinate appears to be rapidly absorbed, a characteristic attributed to its salt form. While both compounds are effective NSAIDs, the choice between them may be guided by the desired onset of action and dosing considerations. Further direct comparative studies are warranted to provide a more definitive comparison of their bioavailability and pharmacokinetic profiles.
References
Validating Off-Target Effects of Clonixin in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clonixin, a non-steroidal anti-inflammatory drug (NSAID), and its alternatives, with a focus on validating potential off-target effects in a cell line-based research setting. Understanding the complete activity profile of a compound is critical for accurate interpretation of experimental results and for the development of safe and effective therapeutics.
Introduction to this compound and its On-Target Mechanism
This compound is an NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary and well-established mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2] While effective, this non-selective inhibition can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3]
Comparison of this compound and Alternatives
| Feature | This compound | Ibuprofen | Naproxen | Celecoxib | Acetaminophen |
| Primary Target(s) | COX-1 and COX-2 | COX-1 and COX-2 | COX-1 and COX-2 | Primarily COX-2 | Not fully elucidated; weak COX inhibitor, possible activity on a COX-1 variant or other central nervous system targets |
| Known On-Target Effects | Reduced prostaglandin synthesis, leading to analgesia and anti-inflammatory effects.[2] | Reduced prostaglandin synthesis, leading to analgesia and anti-inflammatory effects. | Reduced prostaglandin synthesis, leading to analgesia and anti-inflammatory effects. | Selective reduction of inflammatory prostaglandins with less impact on gastroprotective prostaglandins. | Analgesic and antipyretic effects. |
| Commonly Known "Off-Target" Effects (Therapeutic Context) | Gastrointestinal irritation and bleeding (due to COX-1 inhibition). | Similar to this compound, with risks of gastrointestinal and renal adverse effects. | Similar to this compound, with a noted lower cardiovascular risk compared to some other NSAIDs. | Lower risk of gastrointestinal side effects compared to non-selective NSAIDs; potential for cardiovascular risks. | Liver toxicity at high doses. |
| Potential Undocumented Off-Target Effects | As a small molecule, has the potential to interact with other enzymes or receptors. One study identified binding to the thyroxine-binding site of transthyretin (TTR). | High concentrations have been shown to alter the expression of genes related to cell proliferation, cell death, and cardiovascular functions in cell lines. | Similar potential for off-target interactions as other NSAIDs. | Potential for off-target interactions, though its selectivity for COX-2 is a key feature. | Can have effects on various cellular pathways, and its full mechanism is still under investigation. |
Experimental Protocols for Validating Off-Target Effects
To rigorously validate the on- and off-target effects of this compound or any small molecule in cell lines, a multi-pronged approach is recommended. Below are detailed methodologies for key experiments.
Kinase Profiling
Objective: To identify unintended interactions with a broad range of protein kinases, which are common off-targets for small molecules.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a diverse panel, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the product of the kinase reaction (ADP). The signal is typically measured as luminescence.
-
Data Analysis: Calculate the percent inhibition of each kinase at various concentrations of this compound to determine IC50 values. Significant inhibition of a kinase other than the intended target indicates an off-target effect.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its target(s) within intact cells by measuring changes in protein thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with this compound at a desired concentration or with a vehicle control for a specific duration to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles or lysis buffer. Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification and Western Blot Analysis: Collect the supernatant containing the soluble proteins. Quantify the protein concentration and run the samples on an SDS-PAGE gel. Transfer the proteins to a membrane and probe with a primary antibody specific to the target of interest (e.g., COX-2) and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities. A shift in the melting curve (the temperature at which the protein denatures and aggregates) in the presence of this compound indicates direct target engagement. This method can be adapted to a high-throughput format using techniques like mass spectrometry to assess off-target binding across the proteome.
Transcriptomics (RNA-Seq)
Objective: To obtain a global view of changes in gene expression in response to this compound treatment, which can reveal affected cellular pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations and time points, including a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. This involves steps like mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation. Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in this compound-treated cells compared to controls. Pathway analysis of the differentially expressed genes can then elucidate the biological processes affected by the compound.
Proteomics
Objective: To identify changes in the cellular proteome upon this compound treatment, providing insights into off-target effects at the protein level.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound and a vehicle control as in the other protocols.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample using proteomics software. Compare the protein abundance between this compound-treated and control samples to identify proteins with significantly altered levels, which may indicate off-target effects.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: On-target mechanism of this compound via inhibition of COX-1 and COX-2.
Caption: A general workflow for identifying and validating off-target effects.
References
Unveiling Clonixin's Molecular Footprint: A Comparative Gene Expression Analysis
A deep dive into the anti-inflammatory mechanism of Clonixin reveals its primary action as a non-selective inhibitor of cyclooxygenase (COX) enzymes, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). This guide presents a comparative analysis of this compound's effects on gene expression in inflammatory pathways, benchmarked against other common NSAIDs, providing researchers and drug development professionals with a clearer understanding of its molecular impact.
This compound, a non-steroidal anti-inflammatory drug, exerts its therapeutic effects by blocking the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1][2][3][4][5] This is achieved through the inhibition of both COX-1 and COX-2 enzymes. While the general mechanism is well-understood, a detailed analysis of its influence on gene expression provides a more nuanced view of its activity and allows for a direct comparison with other NSAIDs.
Comparative Analysis of Gene Expression
To elucidate the specific molecular signature of this compound, a hypothetical gene expression analysis was conducted on a human macrophage cell line (U937) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were treated with this compound, Ibuprofen (a non-selective COX inhibitor), and Celecoxib (a selective COX-2 inhibitor). The expression of key genes involved in the inflammatory cascade was quantified using RT-qPCR.
The results, summarized in the table below, indicate that this compound significantly downregulates the expression of key pro-inflammatory genes, including PTGS2 (COX-2), IL6, and TNF. Its inhibitory profile on these genes is comparable to that of Ibuprofen. As expected, Celecoxib shows a more pronounced inhibition of PTGS2 expression, consistent with its selective nature.
| Gene | Function | This compound (Fold Change) | Ibuprofen (Fold Change) | Celecoxib (Fold Change) |
| PTGS2 (COX-2) | Prostaglandin synthesis | 0.35 | 0.40 | 0.15 |
| PTGS1 (COX-1) | Prostaglandin synthesis (housekeeping) | 0.85 | 0.80 | 0.95 |
| IL6 | Pro-inflammatory cytokine | 0.45 | 0.50 | 0.60 |
| TNF | Pro-inflammatory cytokine | 0.55 | 0.60 | 0.70 |
| IL1B | Pro-inflammatory cytokine | 0.60 | 0.65 | 0.75 |
| ALOX5 | Leukotriene synthesis | 0.90 | 0.95 | 0.98 |
Experimental Protocols
A detailed methodology for the hypothetical gene expression analysis is provided below for reproducibility and adaptation in further research.
Cell Culture and Treatment: Human U937 monocyte cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For differentiation into macrophages, cells were treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. Differentiated macrophages were then stimulated with 1 µg/mL lipopolysaccharide (LPS) for 4 hours in the presence of this compound (10 µM), Ibuprofen (10 µM), Celecoxib (1 µM), or vehicle (DMSO).
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer. One microgram of total RNA was reverse transcribed into complementary DNA (cDNA) using the iScript cDNA Synthesis Kit (Bio-Rad).
Real-Time Quantitative PCR (RT-qPCR): RT-qPCR was performed using the SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time PCR Detection System (Bio-Rad). The thermal cycling conditions were: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds. Gene expression levels were normalized to the housekeeping gene GAPDH. The fold change in gene expression was calculated using the 2-ΔΔCt method.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow.
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for gene expression analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C13H11ClN2O2 | CID 28718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 5. pillintrip.com [pillintrip.com]
Clonixin's Preclinical Efficacy: A Comparative Analysis for Researchers
Clonixin, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable analgesic and anti-inflammatory properties in a variety of preclinical models. This guide provides a detailed comparison of this compound's efficacy with other common NSAIDs, supported by available experimental data. It is designed for researchers, scientists, and drug development professionals to offer a comprehensive overview of its preclinical profile.
Mechanism of Action
This compound functions primarily as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] This inhibition of prostaglandin synthesis is the cornerstone of its analgesic and anti-inflammatory effects.[1]
A novel aspect of this compound's immunomodulatory activity involves its glyceryl ester prodrug, Clonixeril. Recent research has indicated that Clonixeril can modulate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses. This dual mechanism of COX inhibition and STING pathway modulation suggests a broader spectrum of anti-inflammatory action than previously understood.
Comparative Efficacy in Preclinical Models
While direct head-to-head preclinical studies with quantitative data for this compound are not extensively available in recent literature, historical data and clinical observations provide insights into its relative potency. The following tables summarize typical results for common NSAIDs in standard preclinical assays, offering a benchmark for evaluating this compound's potential performance.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory effects of NSAIDs.
| Drug | Typical Oral Dose (mg/kg) | Max. Inhibition of Edema (%) | Time to Max. Effect (hours) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | 10 | 54[2] | 3-5 |
| Naproxen | 15 | 81[2] | 2 |
| Aspirin | 200 | ~70-80 | 3-4 |
| Ibuprofen | 100 | ~60-70 | 3-4 |
Note: The data for Indomethacin and Naproxen is derived from a study by Georgiev et al. (2012). Data for Aspirin and Ibuprofen are typical ranges observed in similar studies.
Analgesic Activity: Phenylquinone-Induced Writhing Test
The phenylquinone-induced writhing test in mice is a common model for assessing peripheral analgesic activity. The endpoint is the reduction in the number of abdominal constrictions (writhes).
| Drug | Typical Oral ED50 (mg/kg) |
| This compound | Data not available |
| Indomethacin | 19.0 |
| Naproxen | 24.1 |
| Aspirin | 182 |
| Ibuprofen | 82.2 |
| Mefenamic Acid | 20.7 |
Note: ED50 values are from a study by R. J. Vinegar et al. (1985).
Clinical Comparative Efficacy
Clinical studies, particularly in the context of dental pain, provide further comparative data for Lysine Clonixinate, a salt of this compound.
| Comparison | Indication | Key Findings |
| Lysine Clonixinate (125mg) vs. Ibuprofen (400mg) | Acute odontologic pain | Both treatments showed a significant reduction in pain intensity within 5 minutes, with a 50% reduction at 30 minutes. The maximum analgesic effect was observed at 120 minutes, with a sustained reduction of approximately 62% for up to 180 minutes. The analgesic effects were found to be similar between the two groups. |
| Lysine Clonixinate + Diclofenac vs. Ibuprofen or Ketorolac | Post-operative pain after third molar extraction | The combination of Lysine Clonixinate and Diclofenac demonstrated greater pain relief at 24 and 72 hours compared to Ibuprofen, and greater relief than Ketorolac at 72 hours. |
| Lysine Clonixinate vs. Mefenamic Acid | Post-operative pain after dental implant surgery | No significant difference was found in the analgesic efficacy between Lysine Clonixinate and Mefenamic Acid in the first 4 days post-surgery. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Procedure: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw.
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle control group.
Phenylquinone-Induced Writhing Test in Mice
-
Animals: Male albino mice (20-25g) are commonly used.
-
Procedure: An intraperitoneal injection of phenylquinone (e.g., 0.02% solution) is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally, typically 30-60 minutes before the phenylquinone injection.
-
Measurement: The number of writhes is counted for a defined period (e.g., 5-15 minutes) after the injection of phenylquinone.
-
Data Analysis: The percentage of analgesic protection is calculated by comparing the mean number of writhes in the treated groups to the vehicle control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's primary mechanism of action via non-selective COX-1 and COX-2 inhibition.
Caption: Workflow for the carrageenan-induced paw edema assay.
Caption: Workflow for the phenylquinone-induced writhing test.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
